molecular formula C14H13NO2 B1421061 2-(2-Methoxybenzoyl)-5-methylpyridine CAS No. 1187170-10-0

2-(2-Methoxybenzoyl)-5-methylpyridine

Cat. No. B1421061
M. Wt: 227.26 g/mol
InChI Key: MVGCXZLVBVAMLJ-UHFFFAOYSA-N
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Description

The compound “2-Methoxybenzoyl chloride” is a related compound that has a molecular weight of 170.59 and a molecular formula of CH3OC6H4COCl . It’s used in the preparation of 2-methoxybenzoyl-ferrocene and 2-methoxybenzoyl phosphate .


Synthesis Analysis

A series of benzoylthiourea ligands were synthesized by condensation of benzoylisothiocyanate with primary amine derivatives in acetone to give N-(2-methoxybenzoyl)-N’-(4-diphenylamine)thiourea .


Molecular Structure Analysis

The molecular structure of “2-Methoxybenzoyl chloride” is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Benzoylthiourea ligands, which include a 2-methoxybenzoyl group, have been synthesized through a condensation reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxybenzoyl chloride” include a boiling point of 140 °C/26 mmHg and a refractive index of 1.57 .

Scientific Research Applications

  • Synthesis and Characterization : A significant area of research involves the synthesis and characterization of related compounds. For example, Bai Linsha (2015) synthesized a Schiff base compound using a similar molecular structure, emphasizing the importance of specific temperature and molar ratios for achieving maximum yield. This compound exhibited a stable crystal structure with distinctive fluorescence properties, suggesting potential applications in material science and chemical engineering (Bai Linsha, 2015).

  • Molecular Structure Analysis : Another study focused on molecular structure analysis. A compound closely related to 2-(2-Methoxybenzoyl)-5-methylpyridine was analyzed using X-ray diffraction, revealing insights into its crystal structure. This type of research is critical for understanding the physical and chemical properties of such compounds, which can be applicable in material science (Bai Linsha, 2015).

  • Chemical Reactions and Properties : Further research delves into the chemical reactions and properties of similar compounds. For instance, Krivokolysko et al. (1999) described the condensation of various aldehydes with cyanothioacetamide, leading to the formation of compounds with a structure related to 2-(2-Methoxybenzoyl)-5-methylpyridine. Such studies are crucial for expanding the understanding of chemical reactions and potential applications in pharmaceuticals and material science (Krivokolysko et al., 1999).

  • Liquid Crystal Research : The compound's derivatives have been studied for their potential applications in liquid crystal research. Hagar et al. (2020) synthesized new liquid crystal compounds with structural similarities, investigating their mesophase behavior and stability. This research is valuable for the development of new materials in electronics and display technologies (Hagar et al., 2020).

  • Pharmaceutical Applications : Though excluding information on drug use and side effects, the synthesis of compounds with structures similar to 2-(2-Methoxybenzoyl)-5-methylpyridine can have implications in pharmaceutical research. Pişkin et al. (2020) synthesized new compounds with potential applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Safety And Hazards

The safety data sheet for “2-Methoxybenzoyl chloride” indicates that it may cause an allergic skin reaction and is harmful to aquatic life .

properties

IUPAC Name

(2-methoxyphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-7-8-12(15-9-10)14(16)11-5-3-4-6-13(11)17-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGCXZLVBVAMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501236168
Record name (2-Methoxyphenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxybenzoyl)-5-methylpyridine

CAS RN

1187170-10-0
Record name (2-Methoxyphenyl)(5-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxyphenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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